molecular formula C14H11ClF2N2O B4730170 N-(3-chloro-4-methylphenyl)-N'-(2,4-difluorophenyl)urea

N-(3-chloro-4-methylphenyl)-N'-(2,4-difluorophenyl)urea

Cat. No.: B4730170
M. Wt: 296.70 g/mol
InChI Key: GHFLWNADLKZKAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-N’-(2,4-difluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structural features of this compound, such as the presence of chloro, methyl, and difluoro substituents, contribute to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-N’-(2,4-difluorophenyl)urea typically involves the reaction of 3-chloro-4-methylaniline with 2,4-difluoroaniline in the presence of a suitable coupling agent, such as carbonyldiimidazole (CDI) or phosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as recrystallization or chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-N’-(2,4-difluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-N’-(2,4-difluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro, methyl, and difluoro groups can influence its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-N’-(2,4-dichlorophenyl)urea
  • N-(3-chloro-4-methylphenyl)-N’-(2,4-dimethylphenyl)urea
  • N-(3-chloro-4-methylphenyl)-N’-(2,4-difluorophenyl)thiourea

Uniqueness

N-(3-chloro-4-methylphenyl)-N’-(2,4-difluorophenyl)urea stands out due to the presence of both chloro and difluoro substituents, which can significantly impact its chemical reactivity and biological activity. These unique features may confer advantages in specific applications, such as enhanced stability or selectivity.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(2,4-difluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF2N2O/c1-8-2-4-10(7-11(8)15)18-14(20)19-13-5-3-9(16)6-12(13)17/h2-7H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFLWNADLKZKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=C(C=C(C=C2)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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